![molecular formula C9H14BrN3O B12941978 2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-50-6](/img/structure/B12941978.png)
2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine atom, a sec-butylamino group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Attachment of the sec-Butylamino Group: The sec-butylamino group is introduced through nucleophilic substitution reactions, where a suitable sec-butylamine reacts with the imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nucleophilic Substitution: sec-Butylamine or other nucleophiles in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or alcohols derived from the reduction of the imidazole ring.
Scientific Research Applications
2-Bromo-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the sec-butylamino group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The imidazole ring is known to interact with metal ions and other cofactors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone: Similar structure with a chlorine atom instead of bromine.
2-Iodo-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone: Similar structure with an iodine atom instead of bromine.
1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone: Lacks the halogen atom, providing a basis for comparison of halogen effects.
Uniqueness
2-Bromo-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
88723-50-6 |
|---|---|
Molecular Formula |
C9H14BrN3O |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-bromo-1-[2-(butan-2-ylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C9H14BrN3O/c1-3-6(2)12-9-11-5-7(13-9)8(14)4-10/h5-6H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
IRCKYKCVGRAJCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC=C(N1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)

![25,26,27,28-Tetrakis(hexyloxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen](/img/structure/B12941900.png)

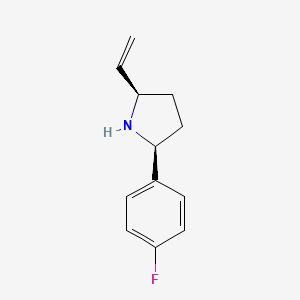
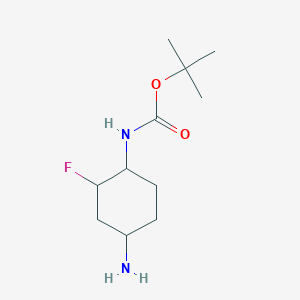

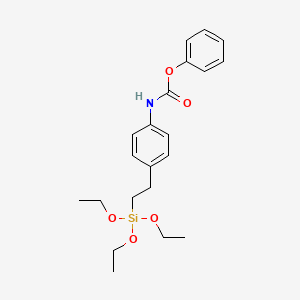
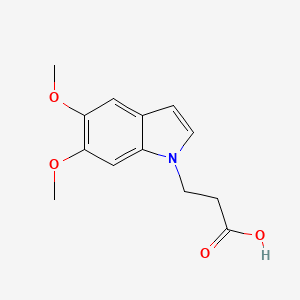
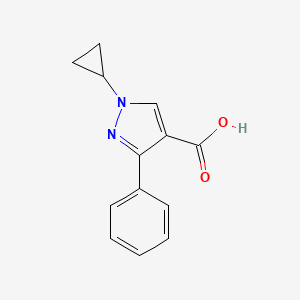
![2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine](/img/structure/B12941946.png)
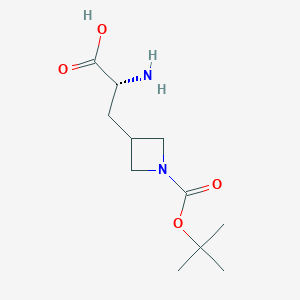
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
